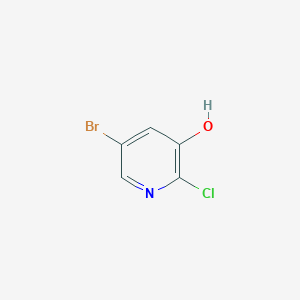

5-Bromo-2-chloropyridin-3-OL

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDIPLHFSIUSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587790 | |

| Record name | 5-Bromo-2-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286946-77-8 | |

| Record name | 5-Bromo-2-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 5-Bromo-2-chloropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloropyridin-3-ol is a halogenated pyridine derivative with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its specific substitution pattern offers multiple points for further functionalization. This guide provides a comprehensive overview of a plausible multi-step synthesis for this compound, complete with detailed experimental protocols and expected outcomes based on analogous reactions.

Proposed Synthetic Pathway

The most logical and efficient proposed route for the synthesis of this compound commences with the commercially available 2-amino-3-hydroxypyridine. The synthesis involves two key transformations: a Sandmeyer reaction to replace the amino group with a chloro substituent, followed by a regioselective bromination.

The overall proposed synthetic scheme is as follows:

An In-depth Technical Guide to 5-Bromo-2-chloropyridin-3-ol (CAS Number: 286946-77-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloropyridin-3-ol is a halogenated pyridine derivative with the CAS number 286946-77-8. This compound serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical agents. Its unique substitution pattern, featuring a hydroxyl group and two different halogen atoms on the pyridine ring, provides multiple reactive sites for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a yellow substance.[1] Its core structure consists of a pyridine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 2-position, and a hydroxyl group at the 3-position.[1] This arrangement of functional groups makes it a versatile intermediate in synthetic chemistry.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 286946-77-8 | [2] |

| Molecular Formula | C₅H₃BrClNO | [1][2] |

| Molecular Weight | 208.44 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| SMILES | C1=C(C=NC(=C1O)Cl)Br | [2] |

| InChI | InChI=1S/C5H3BrClNO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | [2] |

| Physical State | Solid | |

| Appearance | Yellow Solid | [1] |

| Melting Point | 182-183°C | [1] |

| Boiling Point (Predicted) | 338.1±37.0°C | [1] |

| Density (Predicted) | 1.908±0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.54±0.10 | [1] |

Synthesis

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis route for this compound.

General Experimental Considerations (based on similar syntheses[3]):

-

Bromination: The starting material, such as an aminopyridine derivative, can be brominated using an electrophilic brominating agent like N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane. The reaction is typically carried out at a controlled temperature, for example, 0°C.

-

Diazotization: The resulting amino-bromo-chloropyridine can then undergo a diazotization reaction. This is commonly achieved by treating the amine with sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (e.g., -30°C). This forms a diazonium salt intermediate.

-

Hydrolysis/Substitution: The diazonium group can then be replaced by a hydroxyl group through hydrolysis, which may involve heating the reaction mixture. The exact conditions would need to be optimized to favor the formation of the 3-hydroxy isomer.

It is important to note that the synthesis of halogenated pyridines can result in a mixture of isomers, and purification by methods such as column chromatography is often necessary to isolate the desired product.[3]

Applications in Drug Discovery and Development

The primary documented application of this compound is as a key intermediate in the synthesis of Vadadustat .[4] Vadadustat is an orally administered inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylase, which is in development for the treatment of anemia associated with chronic kidney disease.[5][6]

The synthesis of Vadadustat involves multiple steps where the reactive sites on the this compound ring are modified to build the final complex structure of the drug.

Conceptual Workflow for the Utilization of this compound in Vadadustat Synthesis:

Caption: Conceptual workflow of Vadadustat synthesis from this compound.

Biological Activity and Signaling Pathways

There is limited publicly available information on the specific biological activity of this compound itself. Its primary role appears to be as a synthetic intermediate. However, as a precursor to Vadadustat, it contributes to the formation of a molecule that modulates the hypoxia-inducible factor (HIF) signaling pathway.

The HIF Signaling Pathway and Vadadustat's Mechanism of Action:

Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation allows the von Hippel-Lindau (VHL) protein to bind, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α.

In hypoxic conditions or in the presence of a PHD inhibitor like Vadadustat, HIF-α is not hydroxylated and can translocate to the nucleus. In the nucleus, it dimerizes with HIF-β and binds to hypoxia-response elements (HREs) in the DNA, leading to the transcription of genes involved in erythropoiesis, including erythropoietin (EPO).

Caption: Simplified HIF signaling pathway and the mechanism of action of Vadadustat.

Spectroscopic Data

While specific spectroscopic data for this compound is not widely published, general characteristics can be inferred.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring and a signal for the hydroxyl proton. The chemical shifts and coupling constants would be influenced by the positions of the bromine, chlorine, and hydroxyl substituents.

-

¹³C NMR: The carbon NMR spectrum would show five signals corresponding to the carbon atoms of the pyridine ring. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbons attached to the electronegative halogen and oxygen atoms appearing at characteristic downfield shifts.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (208.44 g/mol ). Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern would be observed for the molecular ion and fragment ions.

Safety Information

This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, Oral (Category 3) |

| Danger | H301: Toxic if swallowed |

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the promising drug candidate Vadadustat. Its versatile reactivity, stemming from the presence of multiple functional groups, makes it an important tool for medicinal chemists. Further research into the direct biological activities of this compound and the development of optimized synthetic protocols could expand its applications in organic synthesis and drug discovery. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its acute toxicity.

References

- 1. This compound (286946-77-8) for sale [vulcanchem.com]

- 2. This compound | C5H3BrClNO | CID 16748106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 4. CN105837502A - Synthesis method of Vadadustat - Google Patents [patents.google.com]

- 5. Global Phase 3 programme of vadadustat for treatment of anaemia of chronic kidney disease: rationale, study design and baseline characteristics of dialysis-dependent patients in the INNO2VATE trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Global Phase 3 programme of vadadustat for treatment of anaemia of chronic kidney disease: rationale, study design and baseline characteristics of dialysis-dependent patients in the INNO2VATE trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation of 5-Bromo-2-chloropyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-2-chloropyridin-3-ol. Due to the limited availability of experimental data for this specific compound, this guide leverages predicted spectroscopic data and established analytical methodologies for analogous halogenated pyridinols. The information herein is intended to serve as a robust resource for the characterization of this and structurally related molecules.

Chemical Structure and Properties

This compound is a halogenated pyridinol with the chemical formula C₅H₃BrClNO. Its structure consists of a pyridine ring substituted with a bromine atom at position 5, a chlorine atom at position 2, and a hydroxyl group at position 3.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₃BrClNO | - |

| Molecular Weight | 208.44 g/mol | - |

| IUPAC Name | This compound | - |

| CAS Number | 286946-77-8 | - |

Spectroscopic Data (Predicted)

The following sections present the predicted spectroscopic data for this compound, which are essential for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet (broad) | 1H | OH |

| ~8.10 | Doublet | 1H | H-6 |

| ~7.65 | Doublet | 1H | H-4 |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~155 | C-3 |

| ~145 | C-2 |

| ~140 | C-6 |

| ~125 | C-4 |

| ~110 | C-5 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron impact (EI) ionization is expected to produce a molecular ion peak and characteristic fragment ions. The isotopic pattern resulting from the presence of bromine and chlorine will be a key diagnostic feature.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 207, 209, 211 | High | [M]⁺ (Molecular ion) |

| 179, 181, 183 | Moderate | [M-CO]⁺ |

| 128, 130 | Moderate | [M-Br]⁺ |

| 172, 174 | Moderate | [M-Cl]⁺ |

| 99 | Moderate | [M-Br-CO]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group and the aromatic pyridine ring.

Table 5: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| ~3100 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1200 | Strong | C-O stretch (phenol) |

| 850-750 | Strong | C-H out-of-plane bending |

| 700-600 | Medium | C-Cl stretch |

| 600-500 | Medium | C-Br stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The UV-Vis spectrum of this compound in a polar solvent like ethanol is expected to show absorption maxima characteristic of a substituted pyridinol.

Table 6: Predicted UV-Vis Absorption Data for this compound (Solvent: Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~210 | High | π → π |

| ~280 | Medium | π → π |

| ~310 | Low | n → π* |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Synthesis of this compound (Proposed)

A plausible synthetic route to this compound could involve the halogenation of 2-chloropyridin-3-ol.

Protocol:

-

Starting Material: 2-chloropyridin-3-ol.

-

Brominating Agent: N-Bromosuccinimide (NBS).

-

Solvent: A suitable aprotic solvent such as acetonitrile or dichloromethane.

-

Procedure: a. Dissolve 2-chloropyridin-3-ol in the chosen solvent. b. Add N-Bromosuccinimide portion-wise to the solution at room temperature with stirring. c. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction with a solution of sodium thiosulfate. e. Extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

Protocol for Sample Preparation and Analysis:

-

Sample Preparation: a. Weigh approximately 5-10 mg of the purified solid sample. b. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. c. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

¹H NMR Analysis: a. Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. b. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm). c. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. d. Process the data with appropriate apodization and Fourier transformation. e. Reference the spectrum to the residual solvent peak.

-

¹³C NMR Analysis: a. Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer. b. Use a proton-decoupled pulse sequence. c. Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm). d. A longer acquisition time and a greater number of scans will be required compared to ¹H NMR. e. Process and reference the spectrum similarly to the ¹H NMR spectrum.

Mass Spectrometry

Protocol for Electron Impact (EI) Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

-

Ionization: Use a standard electron energy of 70 eV for ionization.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

-

Data Analysis: a. Identify the molecular ion peak cluster, considering the isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). b. Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., CO, Br, Cl).

IR Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: a. Apply pressure to ensure good contact between the sample and the crystal. b. Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). c. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Data Analysis: a. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. b. Compare the obtained spectrum with the predicted data and literature values for similar compounds.

UV-Vis Spectroscopy

Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: a. Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol) of a known concentration (e.g., 1 mg/mL). b. Prepare a series of dilutions from the stock solution to find an optimal concentration that gives absorbance values within the linear range of the spectrophotometer (typically 0.1-1.0).

-

Data Acquisition: a. Use a quartz cuvette with a 1 cm path length. b. Record a baseline spectrum with the pure solvent. c. Record the UV-Vis spectrum of the sample solution over a wavelength range of 200-400 nm.

-

Data Analysis: a. Identify the wavelength(s) of maximum absorbance (λmax). b. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Visualization of Workflows

The following diagrams illustrate the logical flow of the structure elucidation process.

Caption: Overall workflow for the structure elucidation of this compound.

Caption: Logical relationship for interpreting spectroscopic data.

This guide provides a foundational framework for the structural elucidation of this compound. Researchers can adapt and build upon these predicted data and protocols for their specific analytical needs.

An In-depth Technical Guide to 5-Bromo-2-chloropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-chloropyridin-3-ol, a key intermediate in the synthesis of pharmaceuticals and other advanced materials.

Core Compound Data

The fundamental molecular and physical properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and safety considerations.

| Property | Value | Source |

| Molecular Formula | C5H3BrClNO | [1][2][3] |

| Molecular Weight | 208.44 g/mol | [1][2] |

| CAS Number | 286946-77-8 | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Physical State | Solid | [1] |

| Melting Point | 182-183°C | [1] |

| Boiling Point (Predicted) | 338.1±37.0°C | [1] |

| Density (Predicted) | 1.908±0.06 g/cm³ | [1] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary and typically found within patent literature, a general synthetic approach can be outlined based on common organic chemistry principles for the functionalization of pyridine rings. A plausible synthetic route is visualized in the workflow diagram below. The synthesis generally involves the controlled halogenation and hydroxylation of a pyridine precursor.

General Synthesis Workflow:

-

Starting Material: A suitable pyridine derivative is chosen as the starting material.

-

Bromination: The pyridine ring is first brominated at the 5-position. This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst.

-

Chlorination: Following bromination, a chlorine atom is introduced at the 2-position. This can be accomplished through various chlorinating agents, with the choice depending on the specific reactivity of the substrate.

-

Hydroxylation: The final step is the introduction of a hydroxyl group at the 3-position. This may be achieved through a nucleophilic substitution reaction or other methods of aromatic hydroxylation.

-

Purification: The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield pure this compound.

Visualized Synthesis Pathway

The following diagram illustrates a conceptual workflow for the synthesis of this compound.

Caption: Conceptual synthesis workflow for this compound.

This guide provides foundational information for professionals working with this compound. For detailed synthetic procedures, it is recommended to consult specialized chemical synthesis literature and patents.

References

Technical Guide: Solubility of 5-Bromo-2-chloropyridin-3-ol in Organic Solvents for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies for determining the solubility of 5-Bromo-2-chloropyridin-3-ol in various organic solvents, a critical parameter in pharmaceutical research and development. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on establishing a robust framework for its experimental determination and computational prediction.

Introduction to Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical property in the field of drug development. The solubility of an active pharmaceutical ingredient (API) in different solvents influences its bioavailability, formulation, and purification processes. For a compound like this compound, which serves as a potential building block in medicinal chemistry, understanding its solubility profile in a range of organic solvents is paramount for its effective utilization in synthesis, crystallization, and formulation studies.

Organic solvents play a crucial role in various stages of drug development, from serving as reaction media to being used in purification techniques like chromatography and crystallization. The "like dissolves like" principle suggests that this compound, a polar molecule, will exhibit higher solubility in polar solvents. However, precise quantitative data is essential for process optimization and regulatory submissions.

Data Presentation: A Framework for Solubility Determination

Table 1: Experimental Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Notes |

| Alcohols | Methanol | 25 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | ||||

| Isopropanol | 25 | Shake-Flask | ||||

| Ketones | Acetone | 25 | Shake-Flask | |||

| Methyl Ethyl Ketone | 25 | Shake-Flask | ||||

| Esters | Ethyl Acetate | 25 | Shake-Flask | |||

| Ethers | Tetrahydrofuran (THF) | 25 | Shake-Flask | |||

| Diethyl Ether | 25 | Shake-Flask | ||||

| Hydrocarbons | Toluene | 25 | Shake-Flask | |||

| Hexane | 25 | Shake-Flask | ||||

| Amides | Dimethylformamide (DMF) | 25 | Shake-Flask | |||

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask |

Experimental Protocols for Solubility Determination

The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

3.1. Principle

An excess amount of the solid compound (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

3.2. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Standard laboratory glassware

3.3. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations is required.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

-

Visualization of Methodologies and Concepts

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the saturation shake-flask method for determining the solubility of this compound.

4.2. The Role of Solubility in the Drug Development Pipeline

Understanding the solubility of a compound like this compound is critical at multiple stages of the drug development process. The following diagram conceptualizes the influence of solubility.

Computational Approaches to Solubility Prediction

In the absence of experimental data, computational models can provide initial estimates of solubility.

-

Quantitative Structure-Property Relationship (QSPR) Models: These models correlate the chemical structure of a compound with its physical properties. For solubility prediction, descriptors such as molecular weight, polarity, and hydrogen bonding capacity are used to build a predictive model.

-

Machine Learning and AI: Modern approaches utilize machine learning algorithms trained on large datasets of known solubility data to predict the solubility of new compounds.[1][2] These models can often provide rapid screening of virtual libraries.

-

Thermodynamic Models (e.g., COSMO-RS): These physics-based models can predict solubility from first principles by calculating the chemical potential of the solute in the solvent.

While these computational tools are valuable for preliminary assessments, experimental verification remains the gold standard for obtaining accurate solubility data for regulatory and process development purposes.

Conclusion

This technical guide outlines the critical importance of determining the solubility of this compound in organic solvents for its application in drug development. By providing a standardized data presentation format, a detailed experimental protocol for the saturation shake-flask method, and conceptual diagrams, this document serves as a valuable resource for researchers. While computational methods offer predictive insights, rigorous experimental determination is indispensable for generating the reliable data needed to advance pharmaceutical candidates from the laboratory to the clinic.

References

Spectroscopic Characterization of 5-Bromo-2-chloropyridin-3-ol: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromo-2-chloropyridin-3-ol. Due to the limited availability of directly published spectra for this specific compound, this guide leverages data from analogous substituted pyridines and 3-hydroxypyridine derivatives to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for acquiring such data are also presented, aimed at researchers, scientists, and professionals in drug development.

Data Presentation

The following tables summarize the predicted and typical spectroscopic data for this compound based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.5 - 7.8 | Doublet (d) | 2.0 - 3.0 |

| H-6 | 8.0 - 8.3 | Doublet (d) | 2.0 - 3.0 |

| OH | 9.5 - 10.5 | Broad Singlet (br s) | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The predicted values are for a sample dissolved in DMSO-d₆. The broadness of the hydroxyl proton signal is due to chemical exchange.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 150 - 155 |

| C-4 | 125 - 130 |

| C-5 | 110 - 115 |

| C-6 | 140 - 145 |

Note: Chemical shifts are referenced to TMS. The predicted values are for a sample dissolved in DMSO-d₆.

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Broad, Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C, C=N stretch (aromatic ring) | 1550 - 1650 | Strong |

| C-O stretch (phenolic) | 1200 - 1300 | Strong |

| C-Cl stretch | 700 - 800 | Strong |

| C-Br stretch | 500 - 600 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Relative Abundance | Notes |

| [M]⁺ | 207/209/211 | High | Molecular ion peak with characteristic isotopic pattern for Br and Cl. |

| [M-H]⁺ | 206/208/210 | Medium | Loss of a hydrogen atom. |

| [M-OH]⁺ | 190/192/194 | Medium | Loss of the hydroxyl group. |

| [M-Cl]⁺ | 172/174 | Medium | Loss of the chlorine atom. |

| [M-Br]⁺ | 128/130 | Medium | Loss of the bromine atom. |

| [C₅H₂BrClNO-CO]⁺ | 179/181/183 | Low | Loss of carbon monoxide. |

Note: The m/z values reflect the major isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The relative abundances are estimations and can vary based on the ionization method.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for pyridine derivatives due to its ability to dissolve a wide range of compounds and to observe exchangeable protons like the hydroxyl proton.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons and measure the coupling constants (J-values) from the signal multiplicities.

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation (for ESI):

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of a modifier like formic acid or ammonium acetate may be added to promote ionization.

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable and strong signal.

-

Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).

Data Acquisition (EI):

-

Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

-

Heat the probe to vaporize the sample.

-

Acquire the mass spectrum using a standard electron energy of 70 eV.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Commercial Suppliers and Technical Applications of 5-Bromo-2-chloropyridin-3-ol: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key applications of 5-Bromo-2-chloropyridin-3-ol, a crucial building block in pharmaceutical synthesis. This document offers detailed information on suppliers, relevant experimental protocols, and the biological pathways associated with its derivatives, tailored for professionals in research and drug development.

Commercial Availability

This compound (CAS No: 286946-77-8) is available from a number of commercial suppliers. The table below summarizes the available data on purity and quantity from various vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

| Supplier | Purity | Available Quantities |

| --INVALID-LINK-- | Information not publicly available | Contact for details |

| --INVALID-LINK-- | 97% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g[1] |

| --INVALID-LINK-- | 95% | 1g[2] |

| --INVALID-LINK-- (via --INVALID-LINK--) | 98%+ | 250mg, 1g, 5g, 25g, 100g[3] |

Note: Sigma-Aldrich formerly listed this product (AldrichCPR 286946-77-8), but it has been discontinued.[4]

Synthetic Applications and Experimental Protocols

This compound is a versatile intermediate in organic synthesis, particularly in the construction of complex heterocyclic molecules for pharmaceutical applications. Its utility is highlighted by its role as a key precursor in the synthesis of Vadadustat, a potent inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases.[2] The bromo and chloro substituents on the pyridine ring offer differential reactivity, allowing for selective functionalization through cross-coupling reactions.

General Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds and is a common strategy for modifying the pyridine core of this compound. Below is a general protocol that can be adapted for the coupling of an arylboronic acid at the 5-bromo position.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (if using a biphasic system)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[5]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[5]

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL). If a biphasic system is required, add degassed water (e.g., 1 mL).[5]

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C). Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[5]

References

An In-depth Technical Guide to the Reactive Sites of 5-Bromo-2-chloropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloropyridin-3-ol is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and drug development. Its utility is underscored by its role as a key intermediate in the synthesis of complex pharmaceutical agents, including the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor Vadadustat. This technical guide provides a comprehensive analysis of the molecule's reactive sites, detailing the regioselectivity of its principal reactions and furnishing experimental protocols for its key transformations. The inherent electronic properties of the substituted pyridine ring govern the reactivity, with the bromine at the 5-position, the chlorine at the 2-position, and the hydroxyl group at the 3-position each offering distinct opportunities for chemical modification.

Introduction

This compound (CAS No. 286946-77-8) is a yellow solid with a molecular weight of 208.44 g/mol .[1] The strategic placement of two different halogen atoms and a hydroxyl group on the pyridine core makes it a highly valuable scaffold for introducing molecular diversity.[1] Understanding the relative reactivity of these functional groups is paramount for designing efficient and selective synthetic routes. This guide will explore the key reactive sites: the C5-Br bond, the C2-Cl bond, the O3-H bond, and the pyridine ring itself, in the context of common organic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrClNO | [1] |

| Molecular Weight | 208.44 g/mol | [1] |

| Melting Point | 182-183 °C | [1] |

| Boiling Point (Predicted) | 338.1 ± 37.0 °C | [1] |

| pKa (Predicted) | 3.54 ± 0.10 | [1] |

| Physical State | Solid | [1] |

| Color | Yellow | [1] |

Analysis of Reactive Sites and Regioselectivity

The reactivity of this compound is dictated by the interplay of the electron-withdrawing effects of the nitrogen atom and the halogen substituents, as well as the electronic nature of the hydroxyl group.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig)

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl. This principle is expected to hold for this compound, making the C5-Br bond the primary site of reaction under standard conditions.

The Suzuki-Miyaura reaction enables the formation of a C-C bond, typically between the C5 position and an aryl or vinyl boronic acid. Selective coupling at the C5-Br bond can be achieved by using standard palladium catalysts.

Diagram of the Suzuki-Miyaura reaction pathway:

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 5-Bromo-2-chloropyridin-3-ol, a valuable intermediate in the development of novel pharmaceuticals. This document details the most plausible synthetic strategies, starting materials, and experimental protocols, supported by quantitative data and visual aids to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry due to its potential as a scaffold for the synthesis of biologically active molecules. Its unique arrangement of chloro, bromo, and hydroxyl functional groups offers multiple points for chemical modification, making it a versatile building block in drug discovery programs. This guide focuses on the most direct and efficient methods for its preparation, primarily through the electrophilic bromination of a readily available precursor.

Primary Synthetic Route: Electrophilic Bromination of 2-Chloro-3-hydroxypyridine

The most logical and efficient pathway for the synthesis of this compound is the direct bromination of the commercially available starting material, 2-Chloro-3-hydroxypyridine. The hydroxyl group at the 3-position is an activating group and directs electrophilic substitution to the ortho and para positions (C4 and C6). However, with the 2-position blocked by a chlorine atom, the bromination is anticipated to occur selectively at the 5-position, which is para to the hydroxyl group.

Two primary brominating agents are considered for this transformation: molecular bromine (Br₂) and N-bromosuccinimide (NBS).

Starting Material: 2-Chloro-3-hydroxypyridine

| Property | Value |

| CAS Number | 6636-78-8 |

| Molecular Formula | C₅H₄ClNO |

| Molecular Weight | 129.54 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | 170-172 °C |

Note: This starting material is commercially available from various chemical suppliers.

Proposed Experimental Protocols

Method A: Bromination with Molecular Bromine in Acetic Acid

This classical method for the bromination of activated aromatic rings is expected to be effective.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 2-Chloro-3-hydroxypyridine (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise to the stirred reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

-

Dry the crude product under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.

Method B: Bromination with N-Bromosuccinimide (NBS)

NBS is a milder and more selective brominating agent, often used when substrate sensitivity is a concern.

Experimental Protocol:

-

Dissolve 2-Chloro-3-hydroxypyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC. The reaction may be initiated with a radical initiator like AIBN or by exposure to a light source if necessary, though for an activated ring, this is likely not required.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired product.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

| Property | Value |

| CAS Number | 286946-77-8[1] |

| Molecular Formula | C₅H₃BrClNO |

| Molecular Weight | 208.44 g/mol [1][2] |

| Appearance | Solid (form may vary) |

| Melting Point | Data not readily available in searched literature. |

| ¹H NMR | Expected signals for two aromatic protons on the pyridine ring. |

| ¹³C NMR | Expected signals for the five carbons of the pyridine ring. |

Note: While the compound is commercially available, detailed spectroscopic data is not consistently provided by suppliers.

Alternative Synthetic Strategies

While the direct bromination of 2-Chloro-3-hydroxypyridine is the most straightforward approach, other multi-step synthetic routes could be envisioned, although they are likely to be less efficient. These could involve the synthesis of a pre-brominated pyridine ring followed by the introduction of the chloro and hydroxyl groups. However, these routes are more complex and would likely result in lower overall yields.

Diagrams

Synthetic Pathway

Caption: Proposed synthetic pathway to this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Conclusion

This technical guide outlines the most viable synthetic approach for the preparation of this compound, a key intermediate for pharmaceutical research. The proposed methods, based on the electrophilic bromination of 2-Chloro-3-hydroxypyridine, offer a direct and efficient route to the target molecule. Researchers and scientists in drug development can utilize the information and protocols herein to synthesize this valuable compound for their research and development activities. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.

5-Bromo-2-chloropyridin-3-ol is a valuable building block in medicinal chemistry, possessing three key functional groups that allow for diverse synthetic manipulations. The presence of two distinct halogen atoms, bromine and chlorine, at positions 5 and 2 respectively, offers the potential for selective functionalization. The hydroxyl group at position 3 can modulate the electronic properties of the pyridine ring and may require strategic protection during synthesis. These application notes provide a detailed guide to the use of this compound in Suzuki coupling reactions, including protocols, considerations for chemoselectivity, and quantitative data from analogous systems.

Chemoselectivity in the Suzuki Coupling of this compound

A primary consideration when utilizing this compound in Suzuki coupling reactions is the chemoselective activation of either the C-Br or the C-Cl bond. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] This suggests that the C-Br bond at the 5-position will be more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond at the 2-position.

Therefore, by carefully controlling the reaction conditions, such as the choice of catalyst, ligand, base, and temperature, selective coupling at the C-5 position can be achieved, leaving the C-2 chloro substituent available for subsequent transformations. Achieving coupling at the less reactive C-2 position typically requires more forcing conditions and may be best accomplished after the C-5 position has been functionalized.

The electron-deficient nature of the pyridine ring, further influenced by the hydroxyl group, can also affect the reactivity of the halogen atoms. In some dihalogenated pyridines, the more electron-deficient position exhibits enhanced reactivity in Suzuki couplings.

The Role of the Hydroxyl Group

The presence of the hydroxyl group at the 3-position introduces another layer of complexity. The acidic proton of the hydroxyl group can potentially interfere with the catalytic cycle, and its electronic-donating effect can influence the reactivity of the adjacent chloro and bromo substituents.

In some cases, the hydroxyl group may not require protection, particularly with the use of appropriate bases and reaction conditions. However, for more sensitive substrates or to avoid potential side reactions like O-arylation, protection of the hydroxyl group may be necessary. Common protecting groups for hydroxyl functions include silyl ethers (e.g., TBS, TIPS), ethers (e.g., MOM, BOM), and esters. The choice of protecting group will depend on its stability to the Suzuki coupling conditions and the ease of its subsequent removal.

Quantitative Data Presentation

The following tables summarize representative data for Suzuki coupling reactions of substrates analogous to this compound, providing an indication of expected yields and effective reaction conditions.

Table 1: Suzuki Coupling of Bromophenols with Arylboronic Acids

| Entry | Bromophenol Isomer | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromophenol | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 80 | 95 |

| 2 | 3-Bromophenol | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DME | 90 | 88 |

| 3 | 4-Bromophenol | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 92 |

Table 2: Suzuki Coupling of Dihalogenated Pyridines with Arylboronic Acids

| Entry | Dihalogenated Pyridine | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Position of Coupling | Yield (%) |

| 1 | 2,6-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 2 | 85 |

| 2 | 2,5-Dibromopyridine | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 5 | 91 |

| 3 | 3,5-Dichloropyridine | 3-Furylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene/H₂O | 110 | 3 | 78 |

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Chemoselective Suzuki Coupling at the 5-Position (without Hydroxyl Protection)

This protocol aims for the selective coupling at the more reactive C-Br bond.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

-

Add the palladium catalyst (2-5 mol%).

-

Seal the flask, and evacuate and backfill with an inert gas three times.

-

Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling with Hydroxyl Protection

This protocol involves the protection of the hydroxyl group prior to the coupling reaction.

Step 2a: Protection of the Hydroxyl Group (Example with TBS-Cl)

-

Dissolve this compound (1.0 equiv.) in an anhydrous solvent (e.g., DMF, CH₂Cl₂).

-

Add imidazole (2.5 equiv.) and stir until dissolved.

-

Add tert-butyldimethylsilyl chloride (TBS-Cl) (1.2 equiv.) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the silyl-protected intermediate by column chromatography.

Step 2b: Suzuki Coupling of the Protected Intermediate

-

Follow the procedure outlined in Protocol 1 , using the O-protected this compound as the starting material. Reaction conditions may need to be adjusted for the protected substrate.

Step 2c: Deprotection of the Hydroxyl Group

-

Dissolve the purified coupled product in a suitable solvent (e.g., THF).

-

Add a deprotecting agent (e.g., TBAF for TBS group) and stir at room temperature until completion (monitor by TLC).

-

Quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify the final deprotected product by column chromatography or recrystallization.

Mandatory Visualizations

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Caption: Logical relationship for achieving chemoselectivity in Suzuki coupling.

References

Application Notes and Protocols: 5-Bromo-2-chloropyridin-3-ol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloropyridin-3-ol is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its unique trifunctionalized structure, featuring bromo, chloro, and hydroxyl moieties, offers multiple reactive sites for strategic chemical modifications. This allows for the construction of diverse molecular scaffolds, particularly those targeting key signaling pathways in various diseases. The pyridine core is a common feature in many approved drugs, often acting as a bioisostere for other aromatic or heterocyclic systems and providing crucial hydrogen bonding interactions with biological targets. These application notes provide an overview of the potential uses of this compound in pharmaceutical synthesis, with a focus on the development of kinase inhibitors for anti-cancer therapy.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for reaction planning, safety assessment, and quality control.

| Property | Value | Reference |

| CAS Number | 286946-77-8 | [1][2] |

| Molecular Formula | C₅H₃BrClNO | [1][2] |

| Molecular Weight | 208.44 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 182-183 °C | |

| Boiling Point | 338.1±37.0 °C (Predicted) | |

| Density | 1.908±0.06 g/cm³ (Predicted) | |

| pKa | 3.54±0.10 (Predicted) | |

| InChI | 1S/C5H3BrClNO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | [2] |

| SMILES | Oc1cc(Br)cnc1Cl | [2] |

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[3] The dysregulation of protein kinases is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[3] Pyridine-containing compounds have shown significant promise as kinase inhibitors.[4] this compound provides a strategic starting point for the synthesis of novel kinase inhibitors, for example, those targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for tumor angiogenesis.[5][6][7]

Hypothetical Synthesis of a VEGFR-2 Inhibitor Intermediate

The following protocol outlines a hypothetical two-step synthesis of a potential VEGFR-2 inhibitor intermediate starting from this compound. This approach utilizes a selective Suzuki coupling at the more reactive C-Br bond, followed by a nucleophilic aromatic substitution at the C-Cl position.

Experimental Workflow

Step 1: Suzuki Coupling of this compound

This step focuses on the selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the C5-Br bond. The C-Br bond is generally more reactive in such couplings than the C-Cl bond on an electron-deficient pyridine ring.

Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2-chloropyridin-3-ol intermediate.

Step 2: Nucleophilic Aromatic Substitution

The second step involves the substitution of the chloro group at the C2 position with a suitable amine, a common strategy in building kinase inhibitor scaffolds.

Protocol:

-

Reaction Setup: In a sealed reaction vessel, dissolve the 5-aryl-2-chloropyridin-3-ol intermediate (1.0 equiv.) in a suitable high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add the desired amine (1.5 equiv.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equiv.).

-

Reaction: Heat the reaction mixture to 120-150 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract with an organic solvent. Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄ and concentrate.

-

Purification: Purify the crude product via column chromatography or recrystallization to obtain the final 5-aryl-2-aminopyridin-3-ol scaffold.

Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data for the synthesis, based on typical yields for similar reactions reported in the literature.

| Step | Reactants | Product | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | This compound, Arylboronic acid | 5-Aryl-2-chloropyridin-3-ol | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-85 | >95 (after chromatography) |

| 2 | 5-Aryl-2-chloropyridin-3-ol, Amine | 5-Aryl-2-aminopyridin-3-ol | DIPEA | DMF | 140 | 24 | 60-70 | >98 (after purification) |

Targeted Signaling Pathway: VEGFR in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) signaling is a critical pathway in angiogenesis, the formation of new blood vessels.[5][8] In cancer, tumor cells often secrete VEGF to promote the growth of a dedicated blood supply, which is essential for tumor growth and metastasis.[9][10][11] VEGFR-2 is the major mediator of VEGF-driven responses in endothelial cells.[5] Inhibition of VEGFR-2 kinase activity can block downstream signaling, thereby inhibiting angiogenesis and suppressing tumor growth.[6]

VEGFR-2 Signaling Pathway

The binding of VEGF to its receptor, VEGFR-2, on the surface of endothelial cells leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[5][8] This activation initiates several downstream signaling cascades, including the PLCγ-RAS-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[8] A synthesized inhibitor would compete with ATP for the binding site in the kinase domain of VEGFR-2, thereby preventing its activation and blocking the downstream signaling required for angiogenesis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutically active compounds. Its distinct reactive sites allow for selective and sequential functionalization, making it an attractive starting material for the generation of libraries of complex molecules for drug discovery. The outlined hypothetical synthesis of a VEGFR-2 inhibitor scaffold demonstrates the potential of this intermediate in the development of targeted anti-cancer therapies. Further exploration of the reactivity of this compound is warranted to unlock its full potential in medicinal chemistry.

References

- 1. Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanisms of angiogenesis in tumour [frontiersin.org]

- 3. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Role of angiogenesis in the pathogenesis of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for N-arylation with 5-Bromo-2-chloropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the N-arylation of 5-Bromo-2-chloropyridin-3-ol, a versatile building block in medicinal chemistry and drug development. Due to the trifunctional nature of this substrate, careful consideration of reaction conditions is crucial to achieve selective N-arylation. This document outlines two primary strategies: direct N-arylation and a protecting group-based approach, offering detailed protocols and a summary of relevant reaction conditions from analogous systems to guide methodology development.

Introduction

The N-arylation of amines with this compound is a key transformation for the synthesis of a wide range of substituted aminopyridines, which are prevalent scaffolds in many biologically active molecules. The two principal methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann coupling. A significant challenge in the N-arylation of this compound is the presence of three potentially reactive sites: the bromo, chloro, and hydroxyl groups.

In Palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl > F.[1] This inherent difference in reactivity allows for the selective amination at the C5-bromo position, leaving the C2-chloro substituent intact for subsequent functionalization. However, the acidic proton of the hydroxyl group can interfere with the catalytic cycle, necessitating careful selection of the base or the use of a protecting group strategy.

Chemoselectivity: C-Br vs. C-Cl

The primary consideration for the selective N-arylation of this compound is the differential reactivity of the carbon-bromine and carbon-chlorine bonds. The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) center than the C-Cl bond. By carefully controlling the reaction conditions, particularly the catalyst, ligand, and temperature, selective N-arylation at the 5-position can be achieved with high efficiency. For subsequent coupling at the less reactive C-Cl bond, more electron-rich and bulky phosphine ligands are typically required.

Data Presentation: Reaction Conditions for N-arylation of Related Halopyridines

The following table summarizes representative conditions for the Buchwald-Hartwig amination of various bromopyridines. While no specific data for this compound is available in the literature, these examples provide a strong starting point for reaction optimization.

| Entry | Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 | [2] |

| 2 | 3-Bromopyridine | Various amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | - | [3] |

| 3 | 2-Bromopyridines | Volatile amines | Pd(OAc)₂ / dppp | NaOBuᵗ | Toluene | 80 | 55-98 | [4] |

| 4 | 5-Bromo-2-chloro-4-methoxypyrimidine | Various amines | Pd₂(dba)₃ / Xantphos | NaOBuᵗ | Toluene | 100 | - | [1] |

Experimental Protocols

Two primary strategies are proposed for the N-arylation of this compound:

Strategy 1: Direct N-Arylation (Without Protection)

This approach is more atom-economical but may require careful optimization to avoid side reactions involving the hydroxyl group. Weaker bases are recommended to minimize deprotonation of the pyridinol.

Protocol 1: General Procedure for Direct Buchwald-Hartwig N-Arylation

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired amine (1.2 equiv.), Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and phosphine ligand (e.g., Xantphos, 4 mol%).

-

Reagent Addition: Add a mild base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 0.1-0.2 M).

-

Reaction: Stir the mixture at room temperature for 10-15 minutes, then heat to 80-110 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Strategy 2: N-Arylation via a Protected Hydroxyl Group

This is a more robust, multi-step approach that involves the protection of the hydroxyl group, followed by N-arylation, and subsequent deprotection. This strategy is recommended if direct arylation proves to be low-yielding or results in complex product mixtures.

Protocol 2.1: Protection of the Hydroxyl Group (e.g., as a Benzyl Ether)

-

Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., DMF or acetone), add a base (e.g., K₂CO₃, 1.5 equiv.).

-

Reagent Addition: Add benzyl bromide (1.1 equiv.) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the resulting 3-(benzyloxy)-5-bromo-2-chloropyridine by column chromatography.

Protocol 2.2: Buchwald-Hartwig N-Arylation of the Protected Pyridine

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 3-(benzyloxy)-5-bromo-2-chloropyridine (1.0 equiv.), the amine (1.2 equiv.), Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and phosphine ligand (e.g., BINAP or Xantphos, 4 mol%).

-

Reagent Addition: Add a strong base (e.g., NaOBuᵗ, 1.5 equiv.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M).

-

Reaction: Stir the mixture at room temperature for 10-15 minutes, then heat to 80-110 °C.

-

Monitoring and Work-up: Follow the procedure outlined in Protocol 1.

Protocol 2.3: Deprotection of the Benzyl Ether

-

Reaction Setup: Dissolve the N-arylated, benzyl-protected pyridine in a suitable solvent (e.g., methanol or ethanol).

-

Catalyst Addition: Add a Palladium catalyst (e.g., 10% Pd/C).

-

Reaction: Stir the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature until deprotection is complete (monitor by TLC or LC-MS).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the final product if necessary.

Visualizations

Caption: General experimental workflow for the direct Buchwald-Hartwig N-arylation.

Caption: Workflow for N-arylation using a protecting group strategy.

References

Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-chloropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is widely used in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and tolerance of a broad range of functional groups.[3][4] Pyridine derivatives are crucial structural motifs in numerous biologically active compounds. Consequently, the functionalization of substituted pyridines like 5-Bromo-2-chloropyridin-3-ol via Sonogashira coupling is of significant interest to researchers in medicinal chemistry and drug development.[3]

This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of this compound with various terminal alkynes. The reaction conditions presented are based on established procedures for structurally analogous substrates and serve as a robust starting point for optimization.

Chemoselectivity Considerations

A key challenge when working with this compound is achieving chemoselectivity. The molecule possesses two different halogen substituents: a bromine atom at the 5-position and a chlorine atom at the 2-position. In palladium-catalyzed cross-coupling reactions, the general reactivity order for aryl halides is I > Br > Cl > F.[5][6] This suggests that the C-Br bond at the 5-position is more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond at the 2-position.[5] Therefore, by employing milder reaction conditions, selective coupling at the C-Br bond can be favored. More forcing conditions, such as higher temperatures or more active catalyst systems, might be required for subsequent coupling at the C-Cl position.

Reaction Scheme

Caption: General Sonogashira coupling of this compound.

Recommended Reaction Conditions

The following table summarizes typical reaction conditions for the Sonogashira coupling of bromopyridine derivatives with terminal alkynes. These conditions are a good starting point for the reaction of this compound.

| Parameter | Recommended Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%), PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(PPh₃)₄ is a common choice. Other palladium catalysts with various phosphine ligands can also be effective.[1] |

| Copper(I) Co-catalyst | CuI (5-10 mol%) | Essential for the classical Sonogashira reaction, though copper-free methods exist.[1] |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | An amine base is typically used, which can sometimes also serve as the solvent.[7] |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile | The choice of solvent can influence reaction rate and yield. Degassed solvents are recommended.[5] |

| Temperature | Room Temperature to 80 °C | Milder temperatures favor selective coupling at the C-Br bond. Higher temperatures may be needed for less reactive substrates.[5] |

| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing the deactivation of the catalyst and side reactions like the homocoupling of the alkyne.[5] |

Experimental Protocol: General Procedure

This protocol is a general guideline and may require optimization for specific terminal alkynes.